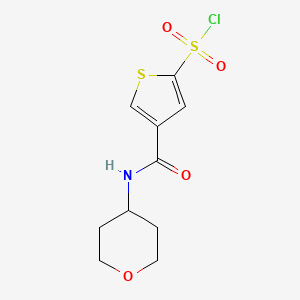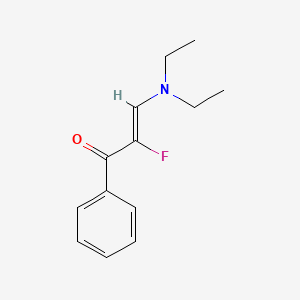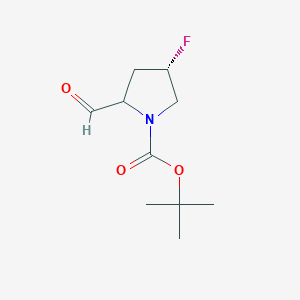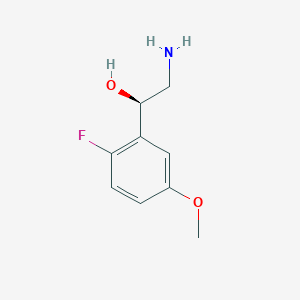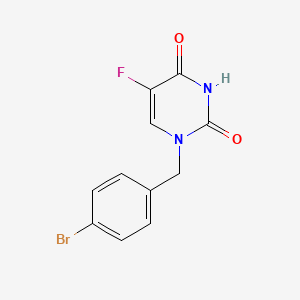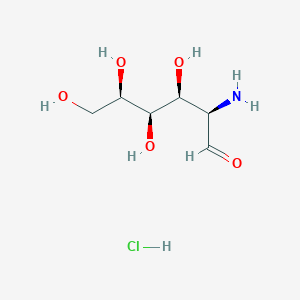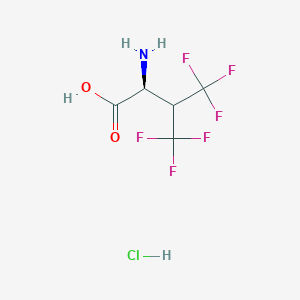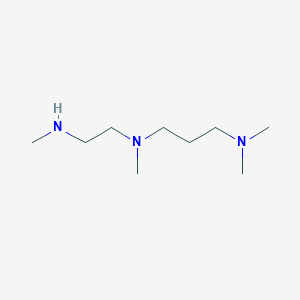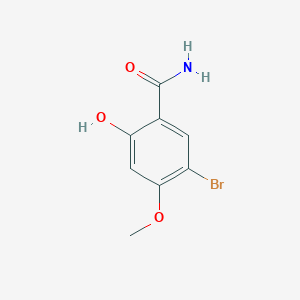
5-Bromo-2-hydroxy-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzamide, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzamide typically involves the bromination of 2-hydroxy-4-methoxybenzamide. One common method includes the use of bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to achieve high yields and cost efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom or convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dehalogenated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-hydroxy-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxy-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of an amide.
5-Bromo-2-chloro-4-methoxybenzoic acid: Features a chlorine atom in addition to the bromine atom
Uniqueness
5-Bromo-2-hydroxy-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(11)4(8(10)12)2-5(7)9/h2-3,11H,1H3,(H2,10,12) |
Clave InChI |
XYLQFDDIXKPRJI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


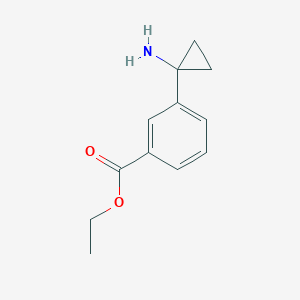
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
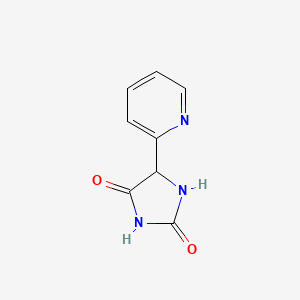
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

